![molecular formula C12H18N2O4S2 B2912250 8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351649-51-8](/img/structure/B2912250.png)
8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is a derivative of the known alkaloid cytisine . It has a molecular formula of C23H34N4O4S2 and a molecular weight of 494.67 .
Synthesis Analysis
The compound has been synthesized from two biologically active compounds, isoxazole and cytisine . The reaction led to the single-stage method under very mild conditions .Molecular Structure Analysis
The spatial structure of this new derivative based on the cytisine alkaloid has been determined by X-ray diffraction analysis . The structure has been examined in detail using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .Chemical Reactions Analysis
The compound has been obtained by reacting a sulfochloride with cytisine in the presence of a pyridine base .Physical And Chemical Properties Analysis
The compound has a molecular formula of C23H34N4O4S2 and a molecular weight of 494.67 . The solubility of the compound in DMSO is unknown .Wissenschaftliche Forschungsanwendungen
- Synthesis : Researchers have successfully synthesized this compound from two biologically active precursors—isoxazole and cytisine —using a single-stage method under mild conditions .
- Structure Determination : The spatial structure of 8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane has been elucidated using techniques such as 1H and 13C NMR spectroscopy and X-ray diffraction analysis .
- Biological Activity : Its hemorheological activity has been investigated, making it a promising candidate for further exploration in medicinal chemistry .
- Biologically Active Compounds : Sulfo-derivatives of azoles, including our compound, have found applications in pharmacy. Notably, nonsteroidal anti-inflammatory drugs (such as coxibs) contain azole-based structures .
- Isoxazole Derivatives : This compound belongs to the isoxazole family, which plays a crucial role in the design of functional molecules. Understanding its reactivity and properties contributes to the broader field of heterocyclic chemistry .
- Related Heterocycles : Although our compound is not an imidazole, it shares some structural features. Researchers studying imidazoles may find insights by comparing its properties and reactivity .
Phytochemistry and Medicinal Chemistry
Sulfo-Derivatives in Pharmacy
Heterocyclic Chemistry
Imidazole Chemistry
Wirkmechanismus
Target of Action
The primary target of the compound “8-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane” is currently unknown. The compound is a new derivative synthesized from two biologically active compounds, isoxazole and cytisine . Isoxazole derivatives have been widely used in pharmacy as biologically active compounds .
Mode of Action
It’s known that the compound has electron-accepting properties . A sulfamide group at the 4-position of the isoxazole cycle increases the acidity of methyl groups at the 3- and 5-positions . This could potentially influence its interaction with biological targets.
Result of Action
The compound is a new derivative based on the cytisine alkaloid , and its hemorheological activity has been studied . Hemorheological activity refers to the flow properties of blood and its elements, which can be influenced by various factors including the presence of certain compounds.
Eigenschaften
IUPAC Name |
8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-9-11(10(2)18-13-9)20(15,16)14-5-3-12(4-6-14)17-7-8-19-12/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLSEKOAGUMGOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.